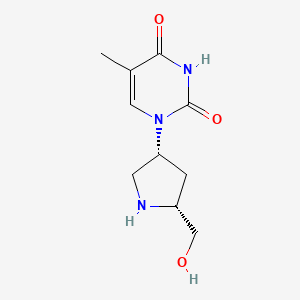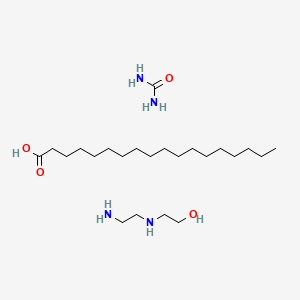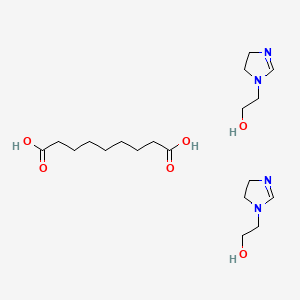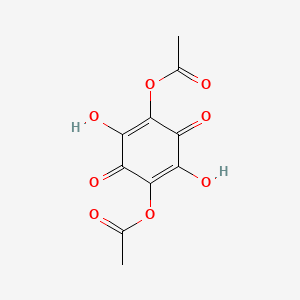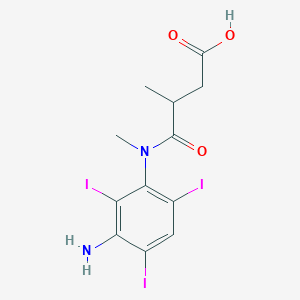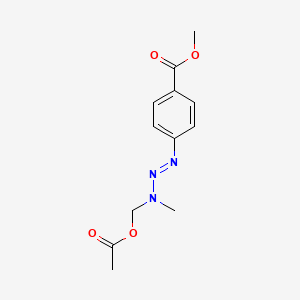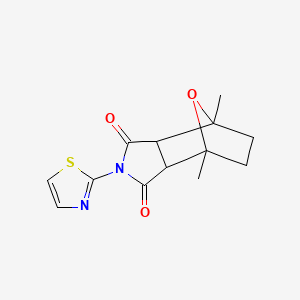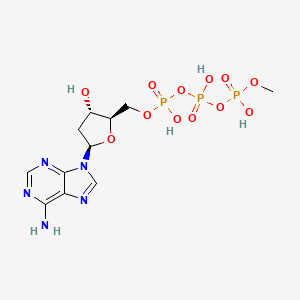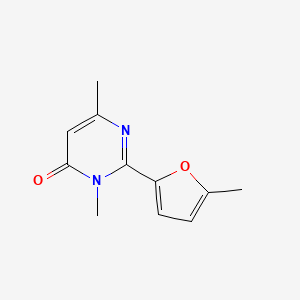
4(3H)-Pyrimidinone, 3,6-dimethyl-2-(5-methyl-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil is a heterocyclic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring fused with a uracil moiety, which is further substituted with methyl groups. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil typically involves the following steps:
-
Formation of the Furan Ring: : The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds. For instance, 2,5-dimethylfuran can be prepared by the aldol condensation of 2,5-hexanedione with aldehydes, followed by hydrogenation and cyclization .
-
Coupling with Uracil: : The furan derivative is then coupled with uracil through a series of reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous-flow systems for reactions like hydrodeoxygenation and cycloaddition .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and oxidized furanones .
Applications De Recherche Scientifique
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used in organic synthesis.
2,3-Dihydro-5-methylfuran: Another furan derivative with similar structural features.
2,5-Furandione, 3,4-dimethyl-: A related compound with a furan ring and similar substitution pattern.
Uniqueness
3,6-Dimethyl-2-(5-methyl-furan-2-yl)uracil is unique due to its combination of a furan ring with a uracil moiety, which imparts distinct biological activities and synthetic versatility. This makes it a valuable compound in medicinal chemistry and organic synthesis .
Propriétés
Numéro CAS |
134924-79-1 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
3,6-dimethyl-2-(5-methylfuran-2-yl)pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-10(14)13(3)11(12-7)9-5-4-8(2)15-9/h4-6H,1-3H3 |
Clé InChI |
AIYFCBGHGPMPFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NC(=CC(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
